molecular formula C18H20N2O3S B5051780 N,N-diallyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide

N,N-diallyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide

Cat. No. B5051780
M. Wt: 344.4 g/mol
InChI Key: SZOBUFWENSVPEA-UHFFFAOYSA-N
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Description

N,N-diallyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide, also known as DAPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DAPT is a γ-secretase inhibitor that has been shown to have promising effects in the treatment of Alzheimer's disease, cancer, and other diseases.

Mechanism of Action

N,N-diallyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide works by inhibiting the activity of γ-secretase, an enzyme that is involved in the production of amyloid-beta peptides. By inhibiting the activity of γ-secretase, N,N-diallyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide can reduce the production of amyloid-beta peptides, which are believed to play a key role in the development of Alzheimer's disease. N,N-diallyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide has also been shown to inhibit the Notch signaling pathway, which is involved in the development of cancer.
Biochemical and Physiological Effects:
N,N-diallyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide has been shown to have a number of biochemical and physiological effects. In Alzheimer's disease research, N,N-diallyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide has been shown to reduce the production of amyloid-beta peptides and improve cognitive function in animal models. In cancer research, N,N-diallyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis, or programmed cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N-diallyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide in lab experiments is its specificity for γ-secretase and the Notch signaling pathway. This allows researchers to target these specific pathways and study their effects in a controlled manner. However, one of the limitations of using N,N-diallyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide is its potential toxicity, as it has been shown to cause liver damage in some animal models.

Future Directions

There are many potential future directions for research involving N,N-diallyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide. In Alzheimer's disease research, future studies could focus on optimizing the dosage and administration of N,N-diallyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide to maximize its therapeutic effects while minimizing its potential toxicity. In cancer research, future studies could focus on identifying the specific types of cancer that are most responsive to N,N-diallyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide and developing new treatment strategies based on these findings. Additionally, future studies could focus on exploring the potential applications of N,N-diallyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide in other fields, such as neurodegenerative diseases and autoimmune disorders.

Synthesis Methods

The synthesis of N,N-diallyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide involves several steps, including the reaction of 2-(methylthio)phenol with 3-bromo-2-isoxazolecarboxylic acid, followed by the reaction of the resulting compound with allyl bromide. The final step involves the reaction of the resulting compound with N,N-diisopropylethylamine and 1,1'-carbonyldiimidazole to form N,N-diallyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide.

Scientific Research Applications

N,N-diallyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide has been extensively studied for its potential applications in various fields. In Alzheimer's disease research, N,N-diallyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide has been shown to inhibit the production of amyloid-beta peptides, which are believed to play a key role in the development of the disease. N,N-diallyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide has also been studied for its potential anti-cancer effects, as it has been shown to inhibit the growth and proliferation of cancer cells.

properties

IUPAC Name

5-[(2-methylsulfanylphenoxy)methyl]-N,N-bis(prop-2-enyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-4-10-20(11-5-2)18(21)15-12-14(23-19-15)13-22-16-8-6-7-9-17(16)24-3/h4-9,12H,1-2,10-11,13H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOBUFWENSVPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1OCC2=CC(=NO2)C(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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